molecular formula C7H9Br2NO B13654635 4-(Bromomethyl)-3-methoxypyridine hydrobromide

4-(Bromomethyl)-3-methoxypyridine hydrobromide

Cat. No.: B13654635
M. Wt: 282.96 g/mol
InChI Key: MHAHQGQCEWNFDQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methoxypyridine hydrobromide is an organic compound with the molecular formula C7H8Br2NO. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methoxypyridine hydrobromide typically involves the bromination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

3-Methoxypyridine+NBSAIBN, reflux4-(Bromomethyl)-3-methoxypyridine\text{3-Methoxypyridine} + \text{NBS} \xrightarrow{\text{AIBN, reflux}} \text{4-(Bromomethyl)-3-methoxypyridine} 3-Methoxypyridine+NBSAIBN, reflux​4-(Bromomethyl)-3-methoxypyridine

The resulting 4-(Bromomethyl)-3-methoxypyridine is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methoxypyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

4-(Bromomethyl)-3-methoxypyridine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methoxypyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine hydrobromide: Lacks the methoxy group, making it less electron-rich and slightly less reactive.

    3-Methoxypyridine: Lacks the bromomethyl group, making it less electrophilic and more stable.

    4-(Chloromethyl)-3-methoxypyridine hydrobromide: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

4-(Bromomethyl)-3-methoxypyridine hydrobromide is unique due to the combination of the bromomethyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C7H9Br2NO

Molecular Weight

282.96 g/mol

IUPAC Name

4-(bromomethyl)-3-methoxypyridine;hydrobromide

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4H2,1H3;1H

InChI Key

MHAHQGQCEWNFDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)CBr.Br

Origin of Product

United States

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